molecular formula C13H23FN2O2 B13063463 tert-Butyl8-fluoro-2,6-diazaspiro[4.5]decane-6-carboxylate

tert-Butyl8-fluoro-2,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B13063463
M. Wt: 258.33 g/mol
InChI Key: XIHZPDJIOJEEAO-UHFFFAOYSA-N
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Description

tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-6-carboxylate: is a synthetic organic compound with the molecular formula C13H23FN2O2 It is characterized by a spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-6-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a ketone or aldehyde precursor.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods: Industrial production of tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-6-carboxylate may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms or the spirocyclic ring.

    Reduction: Reduction reactions can occur at the carbonyl group or the spirocyclic ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products:

    Oxidation: Products may include oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive compound in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Receptor Activity: Interacting with receptors to modulate their activity and downstream signaling pathways.

    Altering Cellular Processes: Affecting cellular processes such as cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
  • tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
  • tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

Uniqueness:

  • The presence of the fluorine atom in tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-6-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
  • The spirocyclic structure contributes to its rigidity and potential for selective biological interactions.

Properties

Molecular Formula

C13H23FN2O2

Molecular Weight

258.33 g/mol

IUPAC Name

tert-butyl 8-fluoro-2,6-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-8-10(14)4-5-13(16)6-7-15-9-13/h10,15H,4-9H2,1-3H3

InChI Key

XIHZPDJIOJEEAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC12CCNC2)F

Origin of Product

United States

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